molecular formula C15H19N3OS B5708980 N-(2-ethyl-6-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

N-(2-ethyl-6-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

Cat. No.: B5708980
M. Wt: 289.4 g/mol
InChI Key: MLQQSGSFKIDFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-ethyl-6-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide” is an organic compound that belongs to the class of sulfanylacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-ethyl-6-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide” typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Thioether Formation: The sulfanylacetamide moiety can be introduced by reacting the imidazole derivative with a suitable thiol compound under basic conditions.

    Acylation: The final step involves the acylation of the thiol-imidazole intermediate with 2-ethyl-6-methylphenylacetyl chloride under anhydrous conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the sulfanyl group, potentially leading to the formation of reduced imidazole derivatives or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as Friedel-Crafts alkylation or acylation.

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Reduced Imidazole Derivatives: Formed from reduction reactions.

    Functionalized Aromatic and Imidazole Compounds: Formed from substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Agriculture: It may have potential as a pesticide or herbicide due to its biological activity.

    Materials Science: The compound can be explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(2-ethyl-6-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
  • N-(6-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
  • N-(2-ethyl-6-methylphenyl)-2-(1-ethylimidazol-2-yl)sulfanylacetamide

Uniqueness

“N-(2-ethyl-6-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide” is unique due to the specific substitution pattern on the aromatic ring and the imidazole moiety. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-4-12-7-5-6-11(2)14(12)17-13(19)10-20-15-16-8-9-18(15)3/h5-9H,4,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQQSGSFKIDFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC=CN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.